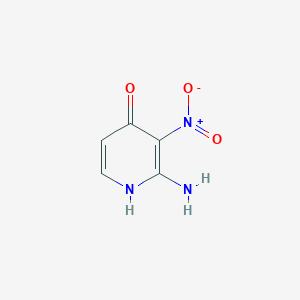

2-Amino-4-hydroxy-3-nitropyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a cornerstone of organic and medicinal chemistry. As heterocyclic aromatic compounds, they are integral to numerous biological molecules, including vitamins and alkaloids. researchgate.net The pyridine ring, a six-membered ring containing one nitrogen atom, serves as a fundamental scaffold in the development of a wide array of chemical entities. wisdomlib.orgnumberanalytics.com

The versatility of pyridine derivatives stems from their diverse biological and pharmacological activities. These compounds have been extensively explored for their potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. researchgate.netwisdomlib.org Their ability to interact with biological targets such as enzymes and proteins has made them a focal point in drug discovery and development. researchgate.net Furthermore, pyridine derivatives are crucial intermediates and building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The reactivity of the pyridine ring can be fine-tuned by the introduction of various functional groups, allowing for the creation of a vast library of compounds with tailored properties.

Contextualization of 2-Amino-4-hydroxy-3-nitropyridine within Nitropyridine Research

Within the broader class of pyridine derivatives, nitropyridines represent a significant and increasingly studied subgroup. The presence of a nitro group on the pyridine ring substantially influences the compound's electronic properties and reactivity, making nitropyridines valuable synthons for further chemical transformations. nih.gov

Nitropyridines have demonstrated a wide spectrum of biological activities, including potential applications in anticancer therapy and as antifungal agents. nih.gov They serve as key precursors and intermediates in the synthesis of various bioactive molecules. nih.gov For instance, the reduction of the nitro group to an amino group is a common and powerful transformation that opens up avenues for further functionalization.

This compound fits squarely within this context. The presence of the amino and hydroxyl groups, in addition to the nitro group, provides multiple reactive sites for chemical modification. This trifunctional nature allows for the strategic synthesis of more complex heterocyclic systems.

Scope of Current Academic Research on this compound

Current research on this compound and its close analogs is multifaceted, touching upon synthesis, characterization, and application.

Synthesis and Chemical Properties:

The synthesis of related compounds often involves the nitration of a corresponding pyridine precursor. For example, 2-hydroxy-3-nitropyridine (B160883) can be prepared by the nitration of 2-hydroxypyridine (B17775). google.com This can then be followed by amination or other functional group interconversions. The reduction of the nitro group in compounds like 2-amino-3-nitropyridine (B1266227) is a common strategy to produce diaminopyridines. orgsyn.org

The chemical properties of this compound are influenced by its functional groups. The amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. The hydroxyl group can exhibit both electron-donating and -withdrawing properties depending on the reaction conditions. This interplay of electronic effects governs the reactivity of the pyridine ring.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 88511-57-3 | C5H5N3O3 | 155.11 | 315-316 |

| 2-Amino-3-nitropyridine | 4214-75-9 | C5H5N3O2 | 139.11 | 163-165 |

| 2-Amino-4-nitropyridine | 4487-50-7 | C5H5N3O2 | 139.11 | |

| 2-Hydroxy-3-nitropyridine | 6332-56-5 | C5H4N2O3 | 140.10 | |

| 2-Amino-3-hydroxypyridine (B21099) | 16867-03-1 | C5H6N2O | 110.11 | |

| 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | C6H7N3O2 | 153.14 | 136-140 |

Data sourced from various chemical suppliers and databases. chemicalbook.comchemicalbook.comnih.govnih.govchemicalbook.comsigmaaldrich.com

Applications in Research:

Substituted nitropyridines, including structures related to this compound, are investigated for a variety of applications:

Pharmaceutical and Agrochemical Intermediates: These compounds are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comnbinno.com For example, 2-amino-3-nitropyridine derivatives have been used in the development of herbicides. chemicalbook.com

Materials Science: The unique electronic properties of nitropyridines make them candidates for applications in materials science, particularly in the field of non-linear optics (NLO). nbinno.comnih.gov The combination of electron-donating and electron-withdrawing groups can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials. nih.gov

Fluorescent Probes: Certain pyridine derivatives are explored as fluorescent sensors for monitoring chemical and physical processes, such as photopolymerization. mdpi.com

Spectroscopic and Structural Studies:

Detailed structural and spectroscopic studies are crucial for understanding the properties of this compound. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes. researchgate.netresearchgate.net Theoretical studies, often employing density functional theory (DFT) calculations, complement experimental data and help in elucidating the structure-property relationships. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZDUOMAESTAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597585 | |

| Record name | 2-Amino-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201681-64-2 | |

| Record name | 2-Amino-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional Chemical Synthesis Routes

Conventional approaches to synthesizing this target molecule involve the stepwise introduction of functional groups onto a pyridine (B92270) scaffold or the construction of the substituted ring from acyclic precursors.

The introduction of the nitro group onto the pyridine ring is a critical step, governed by the principles of electrophilic aromatic substitution.

The pyridine ring is inherently electron-deficient, a characteristic that makes it significantly less reactive towards electrophilic substitution compared to benzene (B151609) uoanbar.edu.iqpearson.com. The nitrogen heteroatom exerts a strong electron-withdrawing effect and becomes protonated in the strong acidic conditions typical for nitration, further deactivating the ring uoanbar.edu.iq. Consequently, the direct nitration of unsubstituted pyridine demands vigorous conditions and often results in poor yields uoanbar.edu.iqquimicaorganica.org.

However, the presence of activating, electron-donating groups (EDGs) can substantially facilitate this reaction youtube.com. For the synthesis of 2-Amino-4-hydroxy-3-nitropyridine, the logical precursor for this step is 2-Amino-4-hydroxypyridine. This starting material possesses two powerful EDGs: an amino group at position 2 and a hydroxyl group at position 4. These groups activate the ring towards electrophilic attack. Based on the established directing effects of these groups, nitration would be directed to the positions ortho and para to them. The C-3 position is ortho to both substituents, while the C-5 position is ortho to the hydroxyl group and para to the amino group. This scenario suggests that the direct nitration of 2-Amino-4-hydroxypyridine would likely produce a mixture of this compound and 2-Amino-4-hydroxy-5-nitropyridine. This outcome is analogous to the nitration of 2-aminopyridine (B139424), which famously yields a mixture of 3-nitro and 5-nitro isomers that can be challenging to separate orgsyn.orggoogle.com.

Achieving site-specific nitration is a pivotal challenge in pyridine chemistry. To favor the formation of the 3-nitro isomer, specific regioselective strategies must be considered. One potential avenue is the use of blocking groups, which temporarily shield a more reactive position (e.g., C-5), thereby directing the incoming nitro group to the desired C-3 location nih.gov.

Altering the nitrating agent or reaction pathway is another approach. The nitration of pyridine can be achieved using dinitrogen pentoxide, which proceeds through the formation and subsequent rearrangement of an N-nitropyridinium intermediate to yield 3-nitropyridine (B142982) ntnu.no. The influence of the strong activating groups in 2-Amino-4-hydroxypyridine on this type of rearrangement mechanism would need to be carefully evaluated. Furthermore, converting the pyridine to its N-oxide derivative can activate the ring for electrophilic substitution, although this typically directs incoming electrophiles to the C-4 position youtube.com. The combined directing effects of the N-oxide, amino, and hydroxyl functionalities would create a complex regiochemical outcome.

While the final target molecule contains a nitro group, the reduction of a nitro functional group to an amino group is a cornerstone of synthetic strategies for many related nitrogen-containing heterocycles. This transformation could be part of a longer synthetic route, for example, involving the selective reduction of a dinitro-precursor. Several reliable methods exist for the reduction of nitropyridines.

Catalytic hydrogenation stands out as a highly efficient method, often employing palladium on carbon (Pd/C) or platinum-based catalysts in the presence of hydrogen gas psu.edu. A notable example is the reduction of 2-hydroxy-3-nitropyridine (B160883) to 2-amino-3-hydroxypyridine (B21099) using 10% Pd/C, which proceeds in high yield chemicalbook.com. Metal-based reductions are also common, using reagents like tin or stannous chloride in hydrochloric acid, or iron in ethanol (B145695) and water orgsyn.orggoogle.com. For milder conditions, zinc with ammonium (B1175870) chloride has been used to reduce nitropyridines to their corresponding hydroxylamines researchgate.net.

| Reagent/System | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 10% Pd/C, H₂ | Methanol, room temperature | Amino group | High yield, common lab procedure. | chemicalbook.com |

| Pt NPs, H₂ | 1 bar H₂, room temperature | Amino group | Chemoselective; tolerates halogens, carbonyls. | psu.edu |

| SnCl₂ / HCl | Aqueous HCl | Amino group | Classic, strong reducing conditions. | orgsyn.org |

| Fe, HCl | Ethanol/Water | Amino group | Effective and commonly used. | orgsyn.org |

| Zn, NH₄Cl | Ethanol, ultrasonication | Hydroxylamine (B1172632) group | Milder reduction, yields hydroxylamine. | researchgate.net |

| Electrochemical Reduction | Acidic solution | Amino group | Avoids bulk metal waste. | google.com |

The assembly of the target molecule can be envisioned through the strategic application of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for functionalizing pyridines that are activated by electron-withdrawing groups like a nitro group. A leaving group, such as a halogen, positioned ortho or para to a nitro group is highly susceptible to displacement by a nucleophile. For instance, the chlorine atom in 2-chloro-3-nitropyridine (B167233) is readily replaced by sulfur nucleophiles rsc.orgrsc.org. This strategy could be applied to introduce the amino or hydroxyl groups onto a suitably halogenated and nitrated pyridine precursor. In certain reaction environments, the nitro group itself can function as a leaving group, being displaced by strong nucleophiles nih.gov.

| Substrate | Nucleophile | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Arenethiolates (ArS⁻) | 2-Arylthio-3-nitropyridine | Arylthio-dechlorination via addition-elimination. | rsc.orgrsc.org |

| 2-Chloro-5-nitropyridine | Arenethiolates (ArS⁻) | 2-Arylthio-5-nitropyridine | Reacts faster than the 3-nitro isomer. | rsc.org |

| 2-R-3-nitropyridines | Thiols (R'SH) | 2-R-3-thioether-pyridines | The 3-NO₂ group can be selectively substituted. | nih.gov |

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | Alkylated 3-nitropyridine | Vicarious Nucleophilic Substitution (VNS) of hydrogen. | nih.gov |

Electrophilic Aromatic Substitution , as detailed in the nitration section (2.1.1), is primarily relevant for introducing the nitro group. The powerful activating effects of the pre-existing amino and hydroxyl groups are essential to overcome the inherent resistance of the pyridine ring to electrophilic attack uoanbar.edu.iqyoutube.com.

Given the challenges of controlling regioselectivity, a multi-step pathway is often the most practical approach for synthesizing highly substituted pyridines. These pathways can either build the functionalized ring from the ground up or add substituents in a stepwise fashion.

Ring-forming Strategies allow for the construction of the pyridine core with the desired substitution pattern already in place. Prominent methods include:

The Hantzsch Reaction: A classic multi-component condensation to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine acsgcipr.orgmdpi.com.

The Bohlmann-Rahtz Synthesis: A method that directly produces the aromatic pyridine ring from acyclic precursors acsgcipr.org.

Modern Cycloadditions: Contemporary methods, such as the formal [3+3] cycloaddition between enamines and unsaturated aldehydes, offer flexible and efficient access to a wide array of substituted pyridines acs.org.

Condensation of Ylidenemalononitriles: This approach provides a mild, often solvent-free, route to highly functionalized 2-aminopyridines nih.gov.

Sequential Functionalization involves a more linear approach, starting with a simpler pyridine derivative. A hypothetical route to this compound might begin with 2-aminopyridine and proceed through a carefully orchestrated sequence of reactions, such as halogenation, nitration, nucleophilic substitution to install the hydroxyl group, and potential dehalogenation steps. The synthesis of 2,3-diaminopyridine (B105623) from 2-aminopyridine, which involves bromination, nitration, reduction, and debromination, serves as a testament to the potential complexity of such pathways orgsyn.org. The successful synthesis of the target compound would require a robust strategy that leverages the directing effects of substituents at each stage to achieve the desired 2-amino, 4-hydroxy, 3-nitro arrangement.

Nitration Reactions for Pyridine Ring Functionalization

Biotransformation and Enzymatic Synthesis Approaches

The use of biological systems, including whole microbial cells and isolated enzymes, presents a novel and green alternative for the synthesis of functionalized pyridine derivatives. These biocatalytic methods can offer high regioselectivity and stereoselectivity under mild reaction conditions.

The biodegradation pathways of pyridine compounds in microorganisms provide a rich source of enzymatic reactions for targeted synthesis. Microbes have evolved sophisticated systems to hydroxylate and oxidize the pyridine ring, making them valuable tools for producing hydroxypyridine intermediates.

The biodegradation of pyridine and its derivatives often begins with the introduction of hydroxyl groups onto the ring, a step that increases water solubility and prepares the molecule for ring cleavage. ias.ac.in Various bacterial strains have been identified that can perform these hydroxylations. For instance, strains of Achromobacter and Arthrobacter can convert 2- and 3-hydroxypyridine (B118123) into pyridine-2,5-diol. ias.ac.in

A notable example of microbial transformation involves the soil bacterium Pseudomonas putida UV4, which utilizes a toluene (B28343) dioxygenase (TDO) enzyme. rsc.org This enzyme can metabolize a range of substituted pyridines. The position of the substituent on the pyridine ring dictates the regioselectivity of the hydroxylation. 4-Alkylpyridines are hydroxylated at the 3-position, while 2-alkylpyridines undergo hydroxylation on both the ring and the alkyl side-chain. rsc.org This direct enzyme-catalyzed oxidation of the pyridine ring represents a significant synthetic method for preparing substituted pyridinols. rsc.org

Another well-studied example is the metabolism of 4-hydroxypyridine (B47283) by Agrobacterium sp. The initial step is the hydroxylation at the 3-position to yield pyridine-3,4-diol (B75182). nih.govnih.gov This transformation is highly specific and efficient, showcasing the potential of microbial systems for producing dihydroxypyridine structures, which are key scaffolds for compounds like this compound.

| Microorganism | Enzyme System | Substrate | Product | Reference |

|---|---|---|---|---|

| Pseudomonas putida UV4 | Toluene Dioxygenase (TDO) | 4-Alkylpyridines | 4-Alkyl-3-hydroxypyridine | rsc.org |

| Agrobacterium sp. | 4-hydroxypyridine-3-hydroxylase | 4-Hydroxypyridine | Pyridine-3,4-diol | nih.govnih.gov |

| Achromobacter sp. | Not specified | 2-Hydroxypyridine (B17775) | Pyridine-2,5-diol | ias.ac.in |

| Arthrobacter sp. | Not specified | 2-Hydroxypyridine | Pyridine-2,5-diol | ias.ac.in |

Isolating the specific enzymes responsible for microbial transformations allows for more controlled and optimized synthetic processes. These enzyme-catalyzed approaches avoid the complexities of whole-cell metabolism, such as the formation of unwanted byproducts.

The enzyme 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp. is a prime example of a highly specific biocatalyst. nih.govnih.gov It is classified as a mixed-function mono-oxygenase. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol requires one mole of O₂ and one mole of a reducing equivalent, either NADH or NADPH. nih.govnih.gov The enzyme utilizes Flavin-Adenine Dinucleotide (FAD) as a cofactor, which is essential for its catalytic activity. nih.govnih.gov The high substrate specificity of this hydroxylase makes it a valuable candidate for the targeted synthesis of 3,4-dihydroxypyridine intermediates. nih.gov

Beyond hydroxylation, enzymes known as pyridine synthases are involved in the biosynthesis of thiopeptides, a class of natural products. nih.gov These enzymes catalyze a complex, multi-step reaction that includes a formal [4+2]-cycloaddition to construct the core pyridine ring from dehydroalanine (B155165) (Dha) residues within a precursor peptide. nih.gov This enzymatic strategy for forming the pyridine heterocycle itself, followed by subsequent tailoring reactions, opens up biosynthetic pathways for creating highly customized pyridine-containing molecules.

| Enzyme | Source Organism | Enzyme Class | Reaction | Cofactors | Reference |

|---|---|---|---|---|---|

| 4-hydroxypyridine-3-hydroxylase | Agrobacterium sp. | Mono-oxygenase | 4-Hydroxypyridine → Pyridine-3,4-diol | NADH/NADPH, FAD | nih.govnih.gov |

| Pyridine Synthase (e.g., TbtD) | Thiopeptide-producing bacteria | Cyclase / Lyase | [4+2] cycloaddition of Dha residues to form pyridine ring | Not specified | nih.gov |

Synthesis of Precursors and Intermediate Compounds Relevant to this compound

The chemical synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. The introduction of amino, hydroxyl, and nitro groups onto the pyridine ring requires strategic synthetic routes, often involving the preparation of key intermediates.

A common strategy is the nitration of pre-functionalized pyridines. For example, 2-aminopyridine can be nitrated to produce 2-amino-3-nitropyridine (B1266227) or 2-amino-5-nitropyridine (B18323), depending on the reaction conditions. chemicalbook.comgoogle.com The synthesis of 2-amino-5-nitropyridine can be achieved by treating 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com Similarly, 2-hydroxypyridine can be nitrated to yield 2-hydroxy-3-nitropyridine using nitric acid in pyridine solvent. google.com

Halogenated nitropyridines serve as versatile intermediates because the halogen atom can be displaced by nucleophiles, such as a hydroxyl group. A well-documented procedure involves the bromination and subsequent nitration of 2-aminopyridine to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org Another crucial intermediate, 4-chloro-2-amino-3-nitropyridine, can be synthesized via the nitration of 4-chloro-2-aminopyridine. google.com More complex precursors, such as 2,4-dichloro-3-nitropyridine, are also valuable starting materials, allowing for sequential substitution of the chloro groups. google.comnih.gov This dichloro derivative can be prepared from 4-chloro-3-nitropyridin-2-ol by treating it with phosphorous oxychloride. google.com

The synthesis of 2,4-dihydroxy-3-nitropyridine, another key precursor, has been achieved through the nitration and simultaneous decarboxylation of a carbethoxy-substituted dihydroxypyridine using a mixture of phosphoric and nitric acids. google.com These varied synthetic routes provide access to a library of precursors that can be further elaborated to yield the target compound.

| Precursor/Intermediate | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-Amino-5-nitropyridine | 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | chemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | H₂SO₄, KNO₃ | orgsyn.org |

| 2-Hydroxy-3-nitropyridine | 2-Hydroxypyridine | HNO₃, Pyridine | google.com |

| 4-Chloro-2-amino-3-nitropyridine | 4-Chloro-2-aminopyridine | Nitrating mixture (HNO₃/H₂SO₄) | google.com |

| 2,4-Dichloro-3-nitropyridine | 4-Chloro-3-nitropyridin-2-ol | POCl₃, Base (e.g., Triethylamine) | google.com |

| 2,4-Dihydroxy-3-nitropyridine | 2,4-dihydroxy-3-nitro-5-carbethoxypyridine | Phosphoric acid, Nitric acid | google.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Functional Group Transformations

The strategic placement of the amino, hydroxyl, and nitro groups on the pyridine (B92270) ring allows for a diverse range of chemical transformations. These reactions are fundamental to the synthesis of various heterocyclic compounds.

The amino and hydroxyl moieties in 2-Amino-4-hydroxy-3-nitropyridine are primary sites for various functional group interconversions. The amino group, being a good nucleophile, can undergo reactions typical of aromatic amines such as diazotization, acylation, and alkylation. However, the presence of the strongly deactivating nitro group can modulate this reactivity.

The hydroxyl group, in its tautomeric pyridone form, can participate in O-alkylation and O-acylation reactions. The conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, can facilitate subsequent nucleophilic substitution reactions. mit.edu The reactivity of the hydroxyl group can also be influenced by the electronic effects of the other substituents. For instance, the hydroxyl group in 3-nitro or 3,5-dinitro-4-hydroxypyridine (B127967) derivatives can be converted to a chloro group by reaction with phosphorus oxychloride. google.com

| Reaction Type | Reagent/Conditions | Expected Product |

| Acetylation of Amino Group | Acetic anhydride, pyridine | 2-(Acetamido)-4-hydroxy-3-nitropyridine |

| Diazotization of Amino Group | NaNO₂, aq. HCl, 0-5 °C | 4-Hydroxy-3-nitro-2-pyridinediazonium chloride |

| O-Alkylation of Hydroxyl Group | Alkyl halide, base (e.g., K₂CO₃) | 2-Amino-4-alkoxy-3-nitropyridine |

| O-Tosylation of Hydroxyl Group | Tosyl chloride, pyridine | 2-Amino-3-nitro-4-pyridyl tosylate |

The nitro group at the 3-position significantly influences the chemical properties of the pyridine ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to it. nih.gov While the nitro group itself can be a target for transformation, its primary role in many reactions is to facilitate the substitution of other groups on the ring.

The presence of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netacs.org Nucleophiles can attack the carbon atoms bearing a leaving group or, in some cases, a hydrogen atom in a process known as the Vicarious Nucleophilic Substitution (VNS). In this compound, a suitable leaving group, such as a halogen, at the C-2, C-4, or C-6 position would be readily displaced by nucleophiles. The reactivity of 4-nitropyridine-N-oxide, where the nitro group is readily replaced by various nucleophiles, serves as a good model for the potential reactivity of this system. sciencemadness.org

| Nucleophile | Potential Leaving Group Position | Expected Product |

| Alkoxide (e.g., NaOCH₃) | 4-Chloro | 2-Amino-4-methoxy-3-nitropyridine |

| Amine (e.g., RNH₂) | 2-Chloro | 2-(Alkylamino)-4-hydroxy-3-nitropyridine |

| Thiolate (e.g., NaSR) | 6-Bromo | 2-Amino-6-(alkylthio)-4-hydroxy-3-nitropyridine |

The nitro group of nitropyridines is readily reduced to an amino group under various conditions. For instance, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using reagents like iron in acidic medium or through catalytic hydrogenation. orgsyn.org This transformation is a key step in the synthesis of various bicyclic heterocyclic systems.

The oxidation of this compound could potentially lead to several products, depending on the oxidant and reaction conditions. The amino group could be oxidized, or the pyridine ring could undergo oxidation to the corresponding N-oxide. The hydroxyl group could also be a site of oxidation.

| Transformation | Reagent/Conditions | Expected Product |

| Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | 2,3-Diamino-4-hydroxypyridine |

| N-Oxidation of Pyridine Ring | m-CPBA or H₂O₂/Acetic Acid | This compound-1-oxide |

Intramolecular and Intermolecular Interactions within Pyridine Systems

The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro group and the pyridine nitrogen) in this compound allows for the formation of a network of intramolecular and intermolecular hydrogen bonds. nih.govrsc.orgyoutube.com These interactions play a crucial role in determining the compound's crystal structure, physical properties, and even its reactivity. wikipedia.orgmdpi.com

X-ray crystallographic studies of related molecules, such as substituted nitropyridines and aminohydroxypyridines, have revealed extensive hydrogen bonding networks. researchgate.netsemanticscholar.org In this compound, an intramolecular hydrogen bond is likely to exist between the hydroxyl group at C-4 and the nitro group at C-3, forming a stable six-membered ring. Another intramolecular hydrogen bond could form between the amino group at C-2 and the pyridine nitrogen.

| Interaction Type | Donor | Acceptor |

| Intramolecular Hydrogen Bond | 4-OH | 3-NO₂ |

| Intramolecular Hydrogen Bond | 2-NH₂ | Pyridine N |

| Intermolecular Hydrogen Bond | 2-NH₂ | 3-NO₂ (of another molecule) |

| Intermolecular Hydrogen Bond | 4-OH | Pyridine N (of another molecule) |

Tautomeric Equilibrium Studies of Hydroxypyridine Isomers

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in understanding the structure and reactivity of hydroxypyridines. For this compound, the principal tautomeric equilibrium is between the hydroxy-pyridine form and the pyridone form.

The position of this equilibrium is significantly influenced by the electronic nature of the substituents on the pyridine ring. Studies on related compounds, such as 3-amino-4-pyridone (B15134873) and 3-nitro-4-pyridone, provide valuable insights into the tautomeric preference of this compound. Research has demonstrated that both 3-amino- and 3-nitro-4-pyridone predominantly exist in the pyridone form. rsc.org The equilibrium for 3-amino-4-pyridone favors the pyridone tautomer by a factor of 104.6, while for 3-nitro-4-pyridone, the factor is 103.4. rsc.org

The amino group at the 2-position and the nitro group at the 3-position in this compound are expected to exert opposing electronic effects. The amino group is an electron-donating group, which tends to stabilize the pyridone form through resonance. Conversely, the electron-withdrawing nitro group generally favors the hydroxy form. However, considering the strong preference for the pyridone form in both 3-amino- and 3-nitro-4-pyridone, it is highly probable that this compound also exists predominantly as the pyridone tautomer.

Investigations into the tautomerism of various substituted 2-hydroxypyridines have been conducted using spectroscopic methods such as UV/Vis, 1H-NMR, and 13C-NMR, often with the aid of N-methyl and O-methyl fixed derivatives to represent the pyridone and hydroxypyridine forms, respectively. researchgate.net These studies have consistently shown that the equilibrium is sensitive to solvent polarity and temperature. researchgate.net

Table 1: Tautomeric Equilibrium Constants for Related 4-Pyridone Derivatives

| Compound | Predominant Form | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) | Reference |

| 3-Amino-4-pyridone | Pyridone | 104.6 | rsc.org |

| 3-Nitro-4-pyridone | Pyridone | 103.4 | rsc.org |

This table summarizes the tautomeric equilibrium constants for monosubstituted 4-pyridone derivatives, indicating a strong preference for the pyridone form.

Reaction Mechanism Elucidation for Nitropyridine Transformations (e.g., sigmatropic shifts)

The transformation of nitropyridine derivatives can proceed through various reaction mechanisms, with sigmatropic rearrangements being a noteworthy pathway. A significant body of research has focused on the nitration of pyridines and the subsequent migrations of the nitro group, which often involve sigmatropic shifts.

The nitration of pyridine itself with dinitrogen pentoxide (N2O5) initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with a nucleophile, such as bisulfite, can lead to the formation of dihydropyridine (B1217469) intermediates. rsc.org The transformation to the final 3-nitropyridine (B142982) product has been proposed to occur via a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netrsc.org This mechanism is supported by studies on substituted pyridines, where the regioselectivity of the nitration is consistent with an intramolecular migration rather than a process involving the formation of a free ion pair. rsc.org

In the case of 3-substituted pyridines, the reaction with dinitrogen pentoxide and sodium bisulfite leads to the formation of a 1,2-dihydropyridine intermediate, which then undergoes a regioselective researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group to the 3-position. rsc.org

Another relevant transformation is the nucleophilic substitution of halo-nitropyridines, which can also involve nitro-group migration. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position. clockss.org This rearrangement is influenced by the polarity of the solvent. clockss.org

Ring transformation reactions of nitropyridones represent another class of transformations. For example, dinitropyridone can react with a ketone and ammonia (B1221849) in a three-component ring transformation to produce nitropyridines. nih.gov

Table 2: Key Mechanistic Steps in Nitropyridine Transformations

| Transformation | Reactants | Key Intermediate(s) | Proposed Mechanism | Reference(s) |

| Nitration of Pyridine | Pyridine, N2O5, NaHSO3 | N-nitropyridinium ion, Dihydropyridine adducts | researchgate.netCurrent time information in Bangalore, IN. Sigmatropic shift of the nitro group | researchgate.netrsc.org |

| Nitration of 3-Substituted Pyridines | 3-Substituted Pyridine, N2O5, NaHSO3 | 1,2-Dihydropyridine intermediate | researchgate.netCurrent time information in Bangalore, IN. Sigmatropic shift of the nitro group | rsc.org |

| Nitro-Group Migration | 3-Bromo-4-nitropyridine, Amine | Not specified | Solvent-dependent nitro-group migration | clockss.org |

| Ring Transformation | Dinitropyridone, Ketone, Ammonia | Bicyclic intermediates | Three-component ring transformation | nih.gov |

This table outlines the mechanistic pathways for several key transformations involving nitropyridine derivatives, highlighting the role of sigmatropic shifts.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific published research data for the compound "this compound" that aligns with the detailed structural and spectroscopic analysis requested. Methodologies such as single-crystal X-ray diffraction and in-depth vibrational mode assignments with Potential Energy Distribution (PED) are highly specific to individual research studies performed on a given molecule.

The search results did not yield dedicated studies on "this compound" providing the necessary crystallographic or detailed spectroscopic data (FTIR, FT-Raman with PED analysis) required to populate the requested sections. While there is extensive research on related pyridine derivatives—such as 2-amino-3-nitropyridine, 2-amino-4-methyl-3-nitropyridine, and various aminopyridinium salts—this information is not directly transferable or applicable to the specific molecular and crystal structure of this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of the requisite primary research findings in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

The pyridine (B92270) ring protons, H-5 and H-6, would likely appear as doublets due to coupling with each other. The electron-donating effects of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the nitro group, would significantly influence their chemical shifts. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-hydroxy-3-nitropyridine (Note: These are estimated values based on analogous structures, as direct experimental data is not available.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.0 - 7.0 | d |

| H-6 | 7.5 - 8.5 | d |

| -NH₂ | 5.0 - 8.0 | br s |

| -OH | 9.0 - 12.0 | br s |

d: doublet, br s: broad singlet

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups.

The carbon atom bearing the hydroxyl group (C-4) and the carbon with the amino group (C-2) are expected to be significantly shielded and appear at higher fields compared to the other ring carbons. Conversely, the carbon attached to the electron-withdrawing nitro group (C-3) would be deshielded. The quaternary carbons (C-2, C-3, and C-4) would typically show lower intensity signals compared to the carbons bearing hydrogen atoms (C-5 and C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as direct experimental data is not available.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 160 |

| C-3 | 120 - 130 |

| C-4 | 155 - 165 |

| C-5 | 100 - 110 |

| C-6 | 140 - 150 |

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the signals of H-5 and H-6 to C-5 and C-6, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This technique would be instrumental in confirming the substitution pattern on the pyridine ring. For instance, correlations would be expected between H-5 and carbons C-3, C-4, and C-6, and between H-6 and carbons C-2, C-4, and C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the ring and those of the amino and hydroxyl groups.

These advanced NMR techniques, used in concert, would provide a comprehensive and unequivocal structural confirmation of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino, hydroxyl, and nitro groups, which act as auxochromes and chromophores, would significantly influence the position and intensity of these absorption maxima (λmax).

The spectrum would likely show strong absorption bands in the UV region, with potential shoulders extending into the visible range, attributable to the conjugated π-system of the nitropyridine ring modified by the strong electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group. The exact λmax values would be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are estimated values based on analogous structures, as direct experimental data is not available.)

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol | ~250-280, ~350-420 | π → π, n → π |

| Dichloromethane | ~245-275, ~340-410 | π → π, n → π |

Upon absorption of light, the excited this compound molecule can dissipate the excess energy through various photophysical pathways, including fluorescence, phosphorescence, and non-radiative decay (internal conversion and intersystem crossing).

The presence of the nitro group often leads to efficient intersystem crossing to the triplet state, which can quench fluorescence. Therefore, the fluorescence quantum yield of this compound is expected to be low. The dominant energy dissipation mechanism for many nitropyridine derivatives is non-radiative decay. Time-resolved spectroscopic techniques would be necessary to fully characterize the excited-state dynamics and determine the lifetimes of the excited singlet and triplet states. These studies would provide a complete picture of the energy dissipation pathways available to the molecule after photoexcitation.

Theoretical and Computational Chemistry

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. mpg.de This analysis provides quantitative insight into charge distribution, hybridization, and the stabilizing effects of electron delocalization, which are crucial for understanding the molecule's structure and reactivity. najah.edunih.gov

Charge Transfer Interactions

NBO analysis quantifies intramolecular charge transfer (ICT) by evaluating the stabilization energy (E(2)) associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. najah.edu In molecules like 2-Amino-4-hydroxy-3-nitropyridine, significant ICT is expected due to the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO2) group attached to the conjugated pyridine (B92270) ring.

A representative NBO analysis for 2-amino-3-nitropyridine (B1266227) reveals key donor-acceptor interactions. A similar pattern of strong hyperconjugative interactions would be anticipated for this compound, likely augmented by the presence of the -OH group.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for 2-amino-3-nitropyridine (ANP) (Data based on an analogous compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C-C ring) | ~50-60 |

| LP(1) N(amino) | π* (N-O nitro) | ~5-10 |

| LP(2) O(nitro) | σ* (N-C) | ~2-5 |

| π (C-C ring) | π* (N-O nitro) | ~20-30 |

Source: Based on data from theoretical studies on 2-amino-3-nitropyridine. najah.eduresearchgate.net

Intramolecular and Intermolecular Hydrogen Bonding

The structure of this compound is primed for significant hydrogen bonding. NBO analysis can identify and quantify the strength of these bonds.

Intramolecularly , a strong hydrogen bond is expected between the hydrogen of the 4-hydroxyl group and an oxygen atom of the adjacent 3-nitro group (O-H···O). Another potential, albeit weaker, intramolecular hydrogen bond could form between a hydrogen atom of the 2-amino group and the nitrogen atom of the pyridine ring (N-H···N). In studies of ANP, a hydrogen bond between the amino group and the nitro group oxygen (N-H···O) is a key structural feature. najah.eduresearchgate.net The presence of the 4-hydroxy group in the target compound introduces a new, likely more potent, hydrogen-bonding site.

Intermolecularly , the amino, hydroxyl, and nitro groups can all participate in a network of hydrogen bonds in the solid state. The amino and hydroxyl groups can act as hydrogen donors, while the nitro group oxygens, the hydroxyl oxygen, and the pyridine nitrogen can act as acceptors. These interactions are critical in determining the crystal packing and can influence the material's bulk properties, such as its nonlinear optical response. doi.org

Prediction and Validation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. DFT calculations are widely used to simulate vibrational and NMR spectra with a high degree of accuracy. redalyc.orgnih.gov

Simulated Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, often with basis sets like 6-311++G(d,p). najah.eduresearchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. While experimental spectra are often recorded in the solid phase, theoretical calculations are typically performed on a single molecule in the gas phase, which can lead to small discrepancies. najah.edu However, the calculated spectra are crucial for assigning the experimentally observed vibrational bands to specific molecular motions.

For this compound, the vibrational spectrum would be characterized by:

-OH stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, influenced by hydrogen bonding.

-NH2 stretching: Asymmetric and symmetric stretching modes, usually found between 3300 and 3500 cm⁻¹. najah.edu

C-H stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹. najah.edu

-NO2 stretching: Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. najah.edu

Ring vibrations: C=C and C=N stretching vibrations within the pyridine ring, occurring in the 1400-1650 cm⁻¹ region.

The table below shows a comparison of experimental and calculated vibrational frequencies for the analogous 2-amino-3-nitropyridine, illustrating the typical accuracy of such predictions.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-3-nitropyridine (ANP) (Data based on an analogous compound)

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

| ν_as(NH₂) | 3488 | 3575 |

| ν_s(NH₂) | 3360 | 3463 |

| δ(NH₂) | 1656 | 1645 |

| ν_as(NO₂) | 1540 | 1555 |

| ν_s(NO₂) | 1310 | 1328 |

| Pyridine Ring Stretching | 1608 | 1610 |

Source: Data derived from studies on 2-amino-3-nitropyridine. najah.eduresearchgate.net

Calculated NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. najah.eduresearchgate.net These calculations are valuable for confirming molecular structures by comparing the predicted spectra with experimental results. Calculations are often performed including a solvent model (e.g., IEF-PCM for DMSO) to better replicate experimental conditions. researchgate.net

For this compound, the ¹H NMR spectrum would show signals for the two aromatic protons and the protons on the amino and hydroxyl groups. The ¹³C NMR spectrum would display signals for the five carbon atoms in the pyridine ring. The chemical shifts are highly sensitive to the electronic environment, so the positions of the electron-donating (-NH2, -OH) and electron-withdrawing (-NO2) groups have a pronounced effect.

Studies on ANP have shown an excellent correlation between GIAO-calculated and experimental chemical shifts. researchgate.net One would expect a similar level of accuracy for this compound.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for 2-amino-3-nitropyridine (ANP) in DMSO (Data based on an analogous compound)

| Carbon Atom | Experimental | Calculated |

| C2 (C-NH₂) | 158.9 | 160.1 |

| C3 (C-NO₂) | 129.7 | 131.2 |

| C4 | 136.4 | 137.5 |

| C5 | 118.5 | 119.3 |

| C6 | 151.2 | 152.4 |

Source: Data derived from a study by Mahfouz et al. on 2-amino-3-nitropyridine. najah.eduresearchgate.net

Nonlinear Optical (NLO) Property Investigations

Molecules possessing both strong electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. nih.gov These materials can alter the properties of light passing through them, which is a phenomenon with applications in optoelectronics and photonics. doi.orgmdpi.com The combination of the amino and hydroxyl donor groups with the nitro acceptor group on the pyridine ring makes this compound a promising candidate for NLO applications.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. doi.org Theoretical studies on 2-amino-3-nitropyridinium salts have confirmed that the charge transfer character of the molecule, enhanced by protonation and intermolecular hydrogen bonding, leads to significant NLO properties. doi.org The addition of the electron-donating 4-hydroxy group to the 2-amino-3-nitropyridine framework would be expected to increase the molecular hyperpolarizability by enhancing the donor-acceptor strength and facilitating intramolecular charge transfer, a key requirement for a large NLO response. nih.gov

Dipole Moment and Polarizability Calculations

No published research was identified that specifically calculates the dipole moment and polarizability of this compound.

Second-Order Hyperpolarizability Assessment

There is no available research assessing the second-order hyperpolarizability of this compound.

Derivatives and Analogues of 2 Amino 4 Hydroxy 3 Nitropyridine

Synthesis and Characterization of Substituted Pyridine (B92270) Derivatives

The pyridine ring is a fundamental structural motif in many biologically active compounds. The introduction of substituents such as hydroxyl, amino, and nitro groups can significantly alter the chemical reactivity and biological profile of the pyridine core. Further modifications through alkylation and halogenation provide additional avenues for creating diverse pyridine derivatives.

Introduction of Hydroxyl, Amino, and Nitro Groups at Different Positions

The synthesis of pyridine derivatives bearing hydroxyl, amino, and nitro groups at various positions is a key area of research. These functional groups can be introduced through several synthetic strategies, often involving multi-step reaction sequences.

For instance, the synthesis of 2-amino-3-hydroxy-4-substituted pyridines can be achieved through a regioselective metalation and subsequent alkylation of the Current time information in Bangalore, IN.researchgate.netoxazolo[4,5-b]pyridin-2(3H)-one ring system. This method allows for the introduction of a substituent at the 4-position, followed by base hydrolysis to yield the desired 2-amino-3-hydroxypyridine (B21099) derivative. electronicsandbooks.com

The preparation of nitropyridine derivatives can be complex. One approach involves the nitration of pyridine precursors, although this can sometimes lead to a mixture of products. A more controlled synthesis of 4-chloro-2-amino-3-nitropyridine starts from picolinic acid hydrochloride, which is converted to 4-chloropyridine-2-carboxamide (B108429) and subsequently to 2-amino-4-chloropyridine. Nitration of this intermediate then yields the target compound. google.com

The amination of pyridines can be accomplished through methods like the Chichibabin reaction, which involves treating pyridine with sodium amide to introduce an amino group, typically at the 2-position. youtube.com Hydroxylation can be achieved through reactions such as the treatment of pyridones with persulfate or the oxidation of boronic acid derivatives of pyridine. youtube.com

The synthesis of N-aminopyridinium salts represents another route to functionalized pyridines. These salts can be prepared by reacting substituted pyridines with electrophilic aminating reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

A variety of synthetic methods have been developed to produce substituted pyridines with diverse functional groups. One such method involves the ring cleavage of (aza)indole or benzofuran (B130515) skeletons to generate 2-alkyl/aryl-3-electron-withdrawing group-5-aminoaryl/phenol pyridines. nih.gov Multicomponent reactions also offer an efficient pathway to highly substituted 2-aminopyridine (B139424) derivatives. nih.govmdpi.com

Table 1: Synthesis of Substituted Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-3-hydroxy pyridine | 1. 3-Pentanone, reductive amination; 2. Triphosgene | Current time information in Bangalore, IN.researchgate.netoxazolo[4,5-b]pyridin-2(3H)-one | electronicsandbooks.com |

| Picolinic acid hydrochloride | 1. Thionyl chloride; 2. Water; 3. Further steps | 4-Chloro-2-amino-3-nitropyridine | google.com |

| Pyridine | Sodium amide (NaNH2), xylene | 2-Aminopyridine | youtube.com |

| Substituted pyridines | Mesitylsulfonyl hydroxylamine (MSH) | N-Aminopyridinium salts | nih.gov |

| N-substituted 3-formyl (aza)indoles | β-ketoesters/sulfones, ammonium (B1175870) acetate | o-Substituted m-aminoaryl-conjugated pyridines | nih.gov |

Alkylated and Halogenated Analogues of Nitropyridines

Alkylation and halogenation of nitropyridines introduce further diversity into this class of compounds, influencing their chemical properties and potential applications.

Alkylation of nitropyridines can be achieved via vicarious nucleophilic substitution (VNS). In this reaction, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of sulfinic acid. nih.gov The alkylation of alkynes can also be used to introduce alkyl groups into molecules, although this method is generally more applicable to the synthesis of larger structures where the alkyne is a part of the desired final product. youtube.com

Halogenation of pyridines can be accomplished using various reagents. For example, the halogenation of alkenes often proceeds through a halonium ion intermediate, leading to dihalogenated products. youtube.com Similar principles can be applied to the halogenation of pyridine rings, although the reaction conditions may need to be adjusted. The reaction of alkynes with halogens like Cl2 and Br2 typically results in the formation of trans-dihalogenated alkenes. masterorganicchemistry.com

The synthesis of 2-amino-3-hydroxy-4-substituted pyridines can involve a regioselective metalation and subsequent alkylation of a protected precursor. electronicsandbooks.com This highlights how alkylation is a key step in building more complex pyridine derivatives.

Table 2: Alkylation and Halogenation of Pyridine Derivatives

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Electrophilic nitropyridines | Sulfonyl-stabilized carbanions, base | C-H alkylated nitropyridines | nih.gov |

| Alkylation | 2-Amino-3-hydroxy pyridine (protected) | Regioselective metalation, alkylating agent | 4-Substituted pyridines | electronicsandbooks.com |

| Halogenation | Alkenes | Br2, Cl2, NBS | Dihalogenated alkanes, halohydrins | youtube.com |

Formation of Condensed Heterocyclic Systems

The fusion of other heterocyclic rings onto the 2-amino-4-hydroxy-3-nitropyridine scaffold leads to the formation of condensed heterocyclic systems with unique properties. Imidazo[4,5-c]pyridines, oxazolo[4,5-c]pyridines, and thiazolo[5,4-c]pyridines are important examples of such systems.

Imidazo[4,5-c]pyridines and Related Ring Systems

Imidazo[4,5-b]pyridines, a related isomer, can be synthesized through various strategies. One efficient method involves a tandem reaction starting from 2-chloro-3-nitropyridine (B167233). This process includes a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. nih.gov Another approach to imidazo[1,2-a]pyridines, a different isomeric system, utilizes a (3+2) cycloaddition reaction between propargyl alcohols and 2-aminopyridines. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of forming the imidazole (B134444) ring are applicable. These methods typically involve the reaction of a 2,3-diaminopyridine (B105623) intermediate with a one-carbon synthon, such as an aldehyde or carboxylic acid derivative.

Oxazolo[4,5-c]pyridines and Thiazolo[5,4-c]pyridines

The synthesis of oxazolo[4,5-b]pyridines, an isomer of the target system, can be achieved by heating 2-amino-3-hydroxypyridine derivatives with carboxylic acids in the presence of reagents like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) or polyphosphoric acid (PPA). clockss.org For instance, 5-bromo-3-hydroxy-2-aminopyridine reacts with 4-cyanobenzoic acid in PPSE to form the corresponding oxazolo[4,5-b]pyridine. clockss.org Another route involves the cyclization of N-phenacyl-5-nitro-2-pyridones to form 6-nitrooxazolo[3,2-a]pyridinium salts. nih.gov A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has also been synthesized via a click chemistry approach. nih.gov

Thiazolo[5,4-c]pyridine derivatives can be prepared through various synthetic routes. For example, 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine derivatives can be synthesized from 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine by reaction with isothiocyanates or other reagents. google.com The synthesis of 2,3-dihydro Current time information in Bangalore, IN.researchgate.netthiazolo[4,5-b]pyridines has been achieved through a BH3-mediated reduction of the corresponding thiazole (B1198619). beilstein-journals.org Highly functionalized thiazolo[3,2-a]pyridines can be prepared via a five-component cascade reaction. nih.gov Additionally, novel thiazole and thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized using hydrazonoyl halides as precursors. nih.gov

Table 3: Synthesis of Condensed Heterocyclic Systems

| Heterocyclic System | Starting Materials | Key Reaction/Reagents | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | 2-Chloro-3-nitropyridine, primary amines, aldehydes | Tandem SNAr, nitro reduction, heteroannulation | nih.gov |

| Imidazo[1,2-a]pyridine | Propargyl alcohols, 2-aminopyridines | NaIO4/TBHP-promoted (3+2) cycloaddition | nih.gov |

| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine derivatives, carboxylic acids | PPSE or PPA | clockss.org |

| Oxazolo[3,2-a]pyridinium salts | N-phenacyl-5-nitro-2-pyridones | Cyclodehydration with H2SO4/HClO4 | nih.gov |

| Thiazolo[5,4-c]pyridine | 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Reaction with isothiocyanates | google.com |

| Thiazolo[4,5-b]pyridine | Hydrazonoyl halides | Reaction with thioamides | nih.gov |

Impact of Substituent Effects on Electronic and Structural Properties of Pyridine Derivatives

The introduction of substituents onto the pyridine ring significantly influences its electronic and structural properties. These effects are a result of the interplay between inductive and resonance effects of the substituents.

Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH), increase the electron density on the pyridine ring, particularly at the ortho and para positions. rsc.org This can affect the molecule's geometry, electrostatic potential, and vibrational characteristics. rsc.org Conversely, electron-withdrawing groups, like the nitro group (-NO2), decrease the electron density of the ring, making it more susceptible to nucleophilic attack. researchgate.net

Computational studies using Density Functional Theory (DFT) have shown that substituents can alter the charge density on the nitrogen atom and affect the bond lengths and angles within the pyridine ring. researchgate.net The position of the substituent is also crucial. For example, the effect of a substituent at the 4-position on the electronic properties of the pyridine ring has been studied in the context of pincer-type molecules. nih.gov

The electronic effects of substituents can be quantified using parameters like Hammett constants, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. researchgate.netnih.gov These electronic modifications have a direct impact on the reactivity and potential applications of the pyridine derivatives.

Table 4: Impact of Substituents on Pyridine Properties

| Substituent Type | Effect on Electron Density | Impact on Reactivity | Key Findings | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OH, -NH2) | Increases electron density | Enhances susceptibility to electrophilic attack | Alters geometry, electrostatic potential, and vibrational modes. rsc.org | rsc.org |

| Electron-Withdrawing (e.g., -NO2) | Decreases electron density | Enhances susceptibility to nucleophilic attack. researchgate.net | Makes attached carbons more electrophilic. researchgate.net | researchgate.net |

| Various Substituents (Computational Study) | Modifies charge density on nitrogen and ring geometry | Influences donor ability of pyridyl nitrogen. researchgate.net | Substituent type and position have varied effects on electronic and geometric parameters. researchgate.net | researchgate.net |

Advanced Applications in Chemical Science and Technology

Applications in Organic Synthesis as Precursors and Reagents

The strategic placement of amino, hydroxyl, and nitro groups allows for a wide range of chemical transformations, making these compounds highly sought-after precursors in synthetic chemistry.

Substituted nitropyridines are crucial starting materials in the construction of more complex molecular architectures. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which opens up pathways for further reactions. sci-hub.se For instance, the reduction of the nitro group in 2-amino-3-nitropyridine (B1266227) is a key step in producing 2,3-diaminopyridine (B105623). orgsyn.org While methods involving the nitration of 2-aminopyridine (B139424) often result in a mixture of isomers, making the isolation of 2-amino-3-nitropyridine challenging, its role as a precursor is well-established. orgsyn.org

The reactivity of halogenated nitropyridines further illustrates their utility. Compounds like 2-chloro-3-nitropyridine (B167233) serve as key starting materials for a variety of derivatives through nucleophilic aromatic substitution reactions, yielding 2-amino-3-nitropyridine analogues when reacted with amines. Similarly, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) can be used to synthesize highly selective DNA-dependent protein kinase inhibitors. nih.gov This highlights the general strategy of using the nitropyridine core to build intricate and biologically active molecules. nih.gov The synthesis of various heterocyclic compounds, including those with potential herbicidal or medicinal properties, often relies on precursors from the nitropyridine family. nih.govgoogle.compatsnap.com

The amino and nitro groups, along with the pyridine (B92270) ring's nitrogen atom, provide excellent sites for coordinating with metal ions. This makes aminonitropyridine derivatives valuable ligands in the design of metal complexes for catalysis and other applications.

Research has shown the synthesis of mononuclear Cu(II), Zn(II), and Ni(II) complexes using ligands derived from 2-amino-5-nitropyridine (B18323). nih.gov These complexes have been evaluated for various biological activities, demonstrating that the nitropyridine-containing complexes possess significant antimicrobial properties. nih.gov The ability of the pyridine nitrogen and the exocyclic amino group to form stable chelate rings with metal ions is a key factor in the formation of these complexes. The specific electronic properties conferred by the nitro group can modulate the stability and reactivity of the resulting metal complex. For example, Ruthenium(arene) complexes featuring a 4-nitropyridine (B72724) ligand have demonstrated a high capability for DNA covalent binding. nih.gov

Table 1: Examples of Metal Complexes with Nitropyridine-based Ligands

| Ligand Precursor | Metal Ion(s) | Application/Finding | Citation |

| 2-Amino-5-nitropyridine | Cu(II), Zn(II), Ni(II) | Synthesis of mononuclear complexes with antimicrobial activity. | nih.gov |

| 4-Nitropyridine | Ru(II) | Formation of Ru(arene) complexes with high DNA binding capability. | nih.gov |

| 4-Hydroxy-3-nitro-2H-chromen-2-one | Not specified | Complexes exhibited good cytotoxic activity. | researcher.life |

Materials Science Applications

The unique electronic and structural characteristics of aminonitropyridines, particularly the charge separation created by donor and acceptor groups, make them prime candidates for use in advanced materials.

Organic-inorganic hybrid materials combine the properties of both components, leading to novel materials with enhanced features. rsc.org The synthesis of these materials often involves self-assembly processes guided by non-covalent interactions like hydrogen bonding.

A key strategy in crystal engineering is the combination of organic molecules with inorganic acids or salts to form new crystalline structures. rsc.org A prominent example is the formation of 2-amino-3-nitropyridinium hydrogensulfate hydrate , an organic-inorganic salt. rsc.org In this hybrid material, the 2-amino-3-nitropyridine molecule is protonated and forms strong N-H···O and O-H···O hydrogen bonds with the hydrogensulfate anions and water molecules, creating a stable, non-centrosymmetric three-dimensional network. rsc.orgnih.gov Another similar example is 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate (B8699630) , where cations and anions are linked by hydrogen bonds. nih.gov These examples demonstrate how the functional groups of the aminonitropyridine core can be used to direct the assembly of complex hybrid materials. rsc.orgresearchgate.net

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in photonics and optoelectronics. A common molecular design for NLO materials involves creating a donor-pi-acceptor (D-π-A) system.

The 2-amino-3-nitropyridine structure is an excellent example of a D-π-A system, where the amino group acts as an electron donor and the nitro group as a strong electron acceptor, with the pyridine ring serving as the π-conjugated bridge. nih.gov This intramolecular charge transfer is a prerequisite for high molecular hyperpolarizability, which is the source of NLO effects.

The crystal-engineered salt, 2-amino-3-nitropyridinium hydrogensulfate hydrate , was specifically designed as an NLO material. rsc.org Its non-centrosymmetric crystal packing is essential for observing second-harmonic generation (SHG), a key NLO property. rsc.org Similarly, the salt formed with 4-hydroxybenzenesulfonate is also a potential NLO material, with its SHG intensity being compared to the KDP standard. nih.gov These studies confirm that the 2-amino-3-nitropyridinium cation is a highly effective component for assembling potent NLO crystals. nih.gov

The incorporation of specialized organic molecules into polymer structures can impart new functionalities or enhance existing properties. The reactive groups on the 2-amino-4-hydroxy-3-nitropyridine scaffold allow for its covalent integration into polymer chains or onto polymer supports.

A clear example of this is the functionalization of Wang resin with 2-amino-3-nitropyridine. chemicalbook.com Wang resin is a widely used solid support in organic synthesis, particularly for solid-phase peptide synthesis. The attachment occurs via a carbamate (B1207046) linkage, demonstrating the ability of the amino group on the pyridine ring to act as a nucleophile. chemicalbook.com By anchoring this molecule to a polymer backbone, its specific chemical or physical properties (such as its ability to chelate metals or its optical characteristics) can be integrated into the polymer matrix.

Furthermore, derivatives like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been successfully used as fluorescent probes to monitor the progress of photopolymerization processes and can also act as co-initiators in these reactions. mdpi.com This illustrates a dual role where a pyridine derivative is integrated into a polymer formulation not as a structural component, but as a functional agent that facilitates and monitors the polymerization itself. mdpi.com

New_Article on this compound

Optical Recording Medium Development

While direct evidence of this compound's specific application in optical recording media is not prevalent in the reviewed literature, the broader class of nitropyridine derivatives has been explored for such purposes. The structural characteristics of these compounds, including their potential for light-induced transformations, make them candidates for data storage materials. For instance, optical information recording media have been developed using various organic compounds, where data is recorded by altering the physical or chemical properties of a recording layer with a laser beam. google.com The principle often involves creating pits or marks on the recording layer, which can be read by detecting changes in light reflectance or transmittance. google.com The stability and light-absorbing properties of the compounds used are critical for the performance and longevity of the recording medium. google.com

Environmental Chemistry and Monitoring

The role and detection of nitropyridine derivatives, including compounds structurally related to this compound, are of interest in environmental science, particularly concerning water quality and the monitoring of nitroaromatic compounds.

Aminopyridines, which share a core structural motif with this compound, are utilized in various industrial processes and may be present in wastewater. Methods for their detection and quantification in environmental samples are therefore important for monitoring and treatment. One established method for analyzing aminopyridines in air samples, which can be adapted for water samples, involves extraction with an aqueous sodium hydroxide (B78521) solution followed by gas chromatography. osha.gov This indicates that the amino group on the pyridine ring is a key feature for analytical procedures. The extraction efficiency for aminopyridines like 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731) using 0.1 N NaOH has been found to be high, averaging around 97%. osha.gov This suggests that similar extraction principles could be applied to this compound in wastewater, facilitating its removal or degradation.

The nitro group present in this compound is a common feature of many environmentally significant nitroaromatic compounds. The detection of these compounds is crucial due to their potential toxicity and persistence. While specific methods for this compound were not detailed in the provided search results, general methods for nitroaromatic compounds are well-established. For example, a preparation method for 2-hydroxy-3-nitropyridine (B160883) involves the nitration of 2-hydroxypyridine (B17775). google.com This highlights a synthetic pathway that could potentially be reversed or modified for detection purposes. The presence of both a nitro and an amino group on the pyridine ring could allow for specific electrochemical or spectrophotometric detection methods.

Analytical Chemistry Reagents and Methodologies

The unique chemical structure of this compound lends itself to various applications in analytical chemistry, from its use as a reagent to the development of specific analytical methods for its quantification.

Derivatives of pyridine are known to be effective chromogenic reagents. For instance, 2-amino-3-hydroxypyridine (B21099) reacts with osmium to form colored complexes, which can be used for its spectrophotometric determination. nih.gov This principle of forming colored complexes with metal ions or other substances is a cornerstone of spectrophotometric analysis.

Similarly, 2-hydroxy-3-nitropyridine, a closely related compound, is used as a substrate in a continuous spectrophotometric assay for glycosidases. nih.gov In this assay, the enzymatic cleavage of a glycoside derivative of 2-hydroxy-3-nitropyridine releases the aglycon, which then tautomerizes to 3-nitro-2(1H)-pyridone. nih.gov This tautomerization results in a significant shift in the absorption spectrum, allowing for continuous monitoring of the enzyme activity. nih.gov This demonstrates the utility of the hydroxynitropyridine scaffold in developing sensitive and continuous assays.

| Reagent/Substrate | Analyte/Enzyme | Principle | Wavelength (nm) | pH Range |

| 2-Amino-3-hydroxypyridine | Osmium | Formation of colored complexes | Not specified | pH dependent |

| 3-Nitro-2-pyridyl glycosides | Glycosidases | Tautomerization of liberated 2-hydroxy-3-nitropyridine | ~390 | 4-7 |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. The development and validation of HPLC methods are crucial for ensuring the quality and reliability of analytical data. For compounds structurally similar to this compound, various HPLC methods have been developed.

For example, a study on 4-amino-3-nitropyridine (B158700) involved the use of Fourier-transform infrared and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, to characterize the compound. researchgate.net Such spectroscopic and computational studies are often precursors to developing robust analytical methods.

The development of an HPLC method for the quantification of 3-nitrotyrosine, which contains a similar 4-hydroxy-3-nitrophenyl moiety, involved optimizing parameters such as the detection wavelength, mobile phase composition, and pH. ipp.pt A C18 column was used with a mobile phase of acetonitrile (B52724) and water, and detection was performed at 356 nm. ipp.pt

Similarly, an HPLC method for 2-amino-5-nitrophenol, a hair dye ingredient, was developed and validated. nih.gov The method demonstrated good linearity, accuracy, and precision for quantifying the analyte in various biological matrices. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

Currently, there is a notable absence of published research detailing novel and sustainable synthetic methodologies specifically for 2-Amino-4-hydroxy-3-nitropyridine. While general methods for the synthesis of related nitropyridine derivatives exist, such as the nitration of aminopyridines or the amination of chloronitropyridines, dedicated studies optimizing these routes for this compound are not available. Future research should aim to develop green and efficient synthetic pathways. This could involve exploring biocatalysis, flow chemistry, or the use of earth-abundant metal catalysts to improve yield, selectivity, and environmental impact. The development of such methods would be the first step in making this compound more accessible for further studies.

Advanced Theoretical Modeling and Simulation of Chemical Behavior

Detailed theoretical and computational studies on this compound are yet to be reported. While computational methods like Density Functional Theory (DFT) have been employed to investigate the structural and electronic properties of analogous compounds such as 2-amino-3-nitropyridine (B1266227), similar in-depth analyses for the title compound are absent from the literature. researchgate.netnajah.eduresearchgate.net Future theoretical work could provide valuable insights into its molecular geometry, electronic structure, spectroscopic signatures (IR, NMR), and reactivity. Such studies would be instrumental in predicting its behavior in various chemical environments and guiding experimental efforts.

Table 1: Potential Areas for Theoretical Investigation of this compound

| Research Area | Potential Insights |

| Molecular Geometry Optimization | Prediction of bond lengths, bond angles, and dihedral angles. |

| Electronic Structure Analysis | Calculation of HOMO-LUMO gap, Mulliken charges, and electrostatic potential maps. |

| Spectroscopic Simulation | Prediction of IR, Raman, and NMR spectra to aid in experimental characterization. |

| Reactivity Descriptors | Calculation of Fukui functions and local softness to predict sites of nucleophilic and electrophilic attack. |

Discovery of Unconventional Chemical Reactivity and Selectivity